Coumarin 314

Descripción

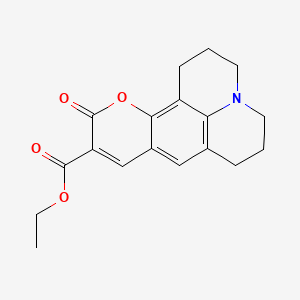

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-2-22-17(20)14-10-12-9-11-5-3-7-19-8-4-6-13(15(11)19)16(12)23-18(14)21/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJKUPWQKZFFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069052 | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Coumarin 314 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55804-66-5 | |

| Record name | Coumarin 314 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 504 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 314 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 504 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM5MO60RUO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Coumarin 314

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin 314 is a notable fluorescent dye belonging to the aminocoumarin class of compounds. Recognized for its excellent photophysical properties, including a high fluorescence quantum yield and significant Stokes shift, it has found extensive applications as a laser dye and a fluorescent probe in various scientific disciplines. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and visualizations of experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals utilizing this compound in their work.

Chemical and Physical Properties

This compound is a yellow to orange crystalline powder.[1] Its core structure is based on the benzopyran-2-one skeleton, characteristic of the coumarin family.

Identification and Structure

| Property | Value | Source |

| Chemical Name | Ethyl 11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate | [2] |

| Synonyms | Coumarin 504, C314, 2,3,5,6-1H,4H-Tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin | [3][4] |

| CAS Number | 55804-66-5 | [1] |

| Molecular Formula | C₁₈H₁₉NO₄ | |

| Molecular Weight | 313.35 g/mol | |

| Chemical Structure |

| PubChem CID: 72653 |

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Appearance | Yellow to orange crystalline powder | |

| Melting Point | 140-144 °C | |

| Boiling Point | 453.15 °C (rough estimate) | |

| Solubility | While specific quantitative data is limited, this compound is soluble in ethanol and other organic solvents. |

Spectroscopic Properties

This compound exhibits strong absorption and fluorescence in the visible region of the electromagnetic spectrum. Its spectroscopic properties are highly dependent on the solvent environment.

| Property | Value (in Ethanol) | Source |

| Absorption Maximum (λmax) | 436 nm | |

| Molar Extinction Coefficient (ε) | ≥39,000 L·mol⁻¹·cm⁻¹ at 389-401 nm | |

| Emission Maximum (λem) | ~480-490 nm | |

| Fluorescence Quantum Yield (Φ) | 0.68 |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for obtaining reliable and reproducible data.

Determination of Absorption and Emission Spectra

Objective: To determine the absorption and fluorescence emission spectra of this compound in a specified solvent.

Materials:

-

This compound

-

Spectroscopy-grade ethanol

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1 mM).

-

Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 10 µM) in ethanol. The absorbance of this solution at the absorption maximum should be between 0.1 and 0.5 to ensure linearity.

-

Absorption Spectrum Measurement:

-

Use a UV-Vis spectrophotometer.

-

Record a baseline spectrum with the solvent (ethanol) in a quartz cuvette.

-

Measure the absorption spectrum of the this compound working solution from 300 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Emission Spectrum Measurement:

-

Use a fluorometer.

-

Excite the sample at its absorption maximum (λmax).

-

Record the emission spectrum over a wavelength range that covers the expected emission (e.g., 450 nm to 700 nm).

-

Identify the wavelength of maximum emission (λem).

-

Measurement of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield of this compound relative to a standard.

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectroscopy-grade solvent (ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of solutions of both this compound and the standard of varying concentrations in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of this compound using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the quantum yield

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Subscripts x and st refer to the unknown sample and the standard, respectively.

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a fluorescent probe allows for the visualization of various cellular processes. The following sections provide a generalized experimental workflow for live-cell imaging.

Live-Cell Imaging Workflow

This workflow outlines the general steps for using a coumarin-based fluorescent probe for live-cell imaging.

Caption: A generalized workflow for live-cell imaging using a fluorescent probe.

Fluorescence Resonance Energy Transfer (FRET) Experimental Setup

Coumarin derivatives are often used as donor fluorophores in FRET experiments to study molecular interactions. The following diagram illustrates the principle of FRET.

Caption: The principle of Fluorescence Resonance Energy Transfer (FRET).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile and powerful fluorescent dye with well-characterized photophysical properties. Its utility as a laser dye and a fluorescent probe makes it an invaluable tool for researchers in chemistry, biology, and materials science. This guide provides a foundational understanding of its properties and the experimental methodologies for its characterization, which will aid in its effective application in various research endeavors.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Coumarin 314

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin 314, scientifically known as 2,3,5,6-1H,4H-Tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin, is a fluorescent dye belonging to the 7-aminocoumarin family.[1] This technical guide provides a comprehensive overview of the synthesis and manufacturing processes of this compound, tailored for professionals in research and drug development. The document details the chemical properties, plausible synthetic pathways, experimental protocols, and purification methods. Quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the manufacturing logic.

Introduction

This compound is a valuable compound in various scientific applications due to its strong fluorescence properties. It is utilized as a fluorescent probe in biological imaging, a dye in laser technologies, and a sensitizer in photodynamic therapy.[1][2] Its rigidized 7-aminocoumarin structure contributes to its high fluorescence quantum yield and photostability. The synthesis of this compound, like other coumarin derivatives, can be approached through several established chemical reactions, which are adaptable for both laboratory-scale synthesis and industrial manufacturing.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and application. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | 2,3,5,6-1H,4H-Tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin, Coumarin 504 | [3] |

| CAS Number | 55804-66-5 | [3] |

| Molecular Formula | C18H19NO4 | |

| Molecular Weight | 313.35 g/mol | |

| Appearance | Light yellow to yellow-orange crystalline powder | |

| Melting Point | 140-144 °C | |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble in various organic solvents |

Synthesis of this compound

The synthesis of this compound can be conceptually approached through a multi-step process involving the formation of the core coumarin structure followed by the construction of the fused quinolizine ring system. A plausible and widely used method for the synthesis of the coumarin core is the Pechmann condensation.

General Synthesis Approach: Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. For the synthesis of a 7-aminocoumarin derivative like this compound, a key intermediate would be a substituted aminophenol.

A logical synthetic workflow is outlined below:

Caption: General workflow for this compound synthesis.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example based on general coumarin synthesis principles, as specific industrial processes for this compound are often proprietary.

Step 1: Synthesis of the Coumarin Core Intermediate

A suitable starting material would be a derivative of 3-aminophenol which is then reacted with a β-ketoester, such as ethyl 4-chloroacetoacetate, under acidic conditions (e.g., using sulfuric acid or a solid acid catalyst).

-

Reaction: Pechmann condensation of a substituted 3-aminophenol with ethyl 4-chloroacetoacetate.

-

Reagents:

-

Substituted 3-aminophenol (1 equivalent)

-

Ethyl 4-chloroacetoacetate (1.1 equivalents)

-

Concentrated Sulfuric Acid (catalytic amount) or a solid acid catalyst like Amberlyst-15.

-

-

Procedure:

-

The substituted 3-aminophenol is dissolved in a minimal amount of a suitable solvent (e.g., ethanol).

-

Ethyl 4-chloroacetoacetate is added to the solution.

-

The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.

-

The reaction mixture is then heated to a specific temperature (typically between 80-120°C) for several hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried.

-

Step 2: Formation of the Quinolizine Ring System

The intermediate from Step 1, a 7-amino-4-(chloromethyl)coumarin derivative, is then reacted with a suitable cyclic amine, like piperidine-2-ethanol, to form the fused ring system.

-

Reaction: N-alkylation followed by intramolecular cyclization.

-

Reagents:

-

7-amino-4-(chloromethyl)coumarin intermediate (1 equivalent)

-

Piperidine-2-ethanol (1.2 equivalents)

-

A non-nucleophilic base (e.g., potassium carbonate)

-

A high-boiling point solvent (e.g., DMF or DMSO)

-

-

Procedure:

-

The coumarin intermediate and piperidine-2-ethanol are dissolved in the solvent.

-

The base is added, and the mixture is heated (typically >100°C) for several hours, with progress monitored by TLC.

-

After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.

-

The solid is filtered, washed, and dried.

-

Manufacturing Process and Purification

The industrial-scale manufacturing of this compound would follow a similar synthetic route but with optimizations for yield, cost-effectiveness, and safety.

Manufacturing Workflow

Caption: Industrial manufacturing and purification workflow.

Purification Methods

Purification of the crude this compound is crucial to achieve the high purity required for its applications.

-

Recrystallization: This is a common and effective method. The crude product is dissolved in a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture) and allowed to cool slowly, leading to the formation of pure crystals.

-

Column Chromatography: For laboratory-scale purification or for removing closely related impurities, column chromatography using silica gel or alumina as the stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of coumarin derivatives, which can be considered representative for this compound synthesis.

| Parameter | Typical Value Range | Notes |

| Reaction Yield (Pechmann) | 60-90% | Highly dependent on substrate and reaction conditions. |

| Reaction Yield (Cyclization) | 50-80% | Dependent on the efficiency of the intramolecular reaction. |

| Purity (after recrystallization) | >98% | Can be further improved by multiple recrystallizations or chromatography. |

| Typical Reaction Time | 4-24 hours | Varies with temperature and catalyst used. |

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved using established organic chemistry reactions, primarily the Pechmann condensation for the formation of the coumarin core. While specific industrial manufacturing protocols are proprietary, this guide provides a robust framework for its synthesis on a laboratory scale, which can be scaled up with appropriate process optimization. The detailed workflows and compiled data serve as a valuable resource for researchers and professionals involved in the synthesis and application of this important fluorescent dye.

References

Spectroscopic Properties of Coumarin 314: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 314 is a highly fluorescent laser dye known for its strong emission in the blue-green region of the visible spectrum. Its photophysical properties are highly sensitive to the local environment, making it a valuable tool as a fluorescent probe in various chemical and biological systems. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for their measurement, and a discussion of the underlying photophysical principles.

Core Spectroscopic Properties

The spectroscopic behavior of this compound is characterized by its absorption and fluorescence spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. These properties are significantly influenced by the solvent environment, a phenomenon known as solvatochromism.

Data Presentation

The following tables summarize the key spectroscopic parameters of this compound in different solvents.

Table 1: Absorption and Emission Properties of this compound in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Ethanol | 436[1] | 476[2] | 2045 |

| DMSO | 438 | 488 | 2395 |

Note: Stokes shift was calculated using the formula: Δν = (1/λ_abs - 1/λ_em) x 10⁷ cm⁻¹.

Table 2: Molar Extinction Coefficient, Fluorescence Quantum Yield, and Lifetime of this compound

| Solvent | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Ethanol | 46,800 at 436 nm[1] | 0.68[1] | Not explicitly found for C314, but generally in the range of 3-5 ns for similar coumarins in polar solvents.[3] |

| DMSO | Not explicitly found | Not explicitly found | Not explicitly found |

Solvatochromism of Coumarin Dyes

Coumarin dyes, including this compound, exhibit positive solvatochromism, meaning their emission spectra show a bathochromic (red) shift as the polarity of the solvent increases. This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. Polar solvents stabilize the excited state more than the ground state, thus reducing the energy gap for fluorescence emission.

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of this compound.

References

A Technical Guide to the Photophysical Properties of Coumarin 314

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorption and emission spectral properties of Coumarin 314, a widely utilized fluorescent dye. The document details its photophysical characteristics in different solvent environments, outlines the experimental protocols for spectral measurements, and presents a logical workflow for these procedures.

Core Photophysical Data

This compound (2,3,5,6-1H,4H-tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin) is a laser dye known for its interesting optical properties.[1] Its absorption and emission characteristics are influenced by the solvent environment, a common trait for many coumarin derivatives.[2][3][4][5] The key photophysical parameters of this compound in ethanol are summarized below.

| Parameter | Value | Solvent |

| Absorption Maximum (λmax) | 436 nm | Ethanol |

| Molar Extinction Coefficient (ε) | 46,800 cm-1M-1 at 436 nm | Ethanol |

| Emission Maximum (λem) | ~480 nm (peak from spectrum) | Ethanol |

| Fluorescence Quantum Yield (Φf) | 0.68, 0.77, 0.86 | Ethanol |

Data sourced from multiple references.

The fluorescence quantum yield of this compound is reported to be only weakly dependent on the solvent. The characteristic red shift in fluorescence in polar solvents is a known phenomenon for aminocoumarins.

Experimental Protocols

The following sections detail the methodologies employed for the measurement of this compound's absorption and emission spectra.

1. Absorption Spectroscopy

The optical absorption measurements of this compound were conducted using a Cary 3 spectrophotometer.

-

Sample Preparation: Samples were prepared in 1 cm pathlength quartz cells. To avoid inner-filter effects, the absorbance was kept below 0.1 at the excitation and all emission wavelengths.

-

Instrumentation Parameters:

-

Spectral Bandwidth: 1.0 nm

-

Signal Averaging Time: 0.133 sec

-

Data Interval: 0.25 nm

-

Scan Rate: 112.5 nm/min

-

-

Data Scaling: The absorption values were scaled to match a molar extinction coefficient of 46,800 cm-1/M at 436.0 nm.

2. Fluorescence Spectroscopy

The fluorescence emission spectra were recorded on a Spex FluoroMax spectrofluorometer.

-

Sample Preparation: Similar to absorption measurements, samples were prepared in 1 cm pathlength quartz cells with an absorbance of less than 0.1.

-

Instrumentation Parameters:

-

Excitation Wavelength: 380 nm

-

Monochromator Slits (Excitation and Emission): 1 mm, providing a spectral bandwidth of 4.25 nm.

-

Data Interval: 0.5 nm

-

Integration Time: 2.0 seconds

-

-

Data Correction: The recorded spectra were corrected for wavelength-dependent instrument sensitivity, and dark counts were subtracted.

3. Fluorescence Quantum Yield Determination

The fluorescence quantum yields were determined using a comparative method.

-

Fluorescence Standard: Quinine sulfate in 1.0 N H₂SO₄ (with a known quantum yield of 0.55) was used as the reference.

-

Corrections: Appropriate corrections for the refractive index of the solvent and differential absorption were applied to the calculations.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the absorption and emission spectra of a fluorescent compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism | Semantic Scholar [semanticscholar.org]

- 4. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molar Extinction Coefficient of Coumarin 314

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of Coumarin 314, a crucial parameter for its application in various scientific fields, including its use as a fluorescent probe and laser dye. This document collates key quantitative data, details experimental methodologies for its determination, and presents a logical workflow for this process.

Core Spectroscopic Properties of this compound

This compound is a fluorescent dye known for its strong absorption in the visible spectrum. Its spectroscopic characteristics, particularly its high molar extinction coefficient, make it a valuable tool in fluorescence-based assays and laser applications. The dye exhibits an excitation maximum at approximately 437 nm and an emission maximum at around 476 nm.[1]

Molar Extinction Coefficient of this compound

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of a substance and is a key parameter in the Beer-Lambert law, which is fundamental for quantitative analysis using spectrophotometry.

The table below summarizes the reported molar extinction coefficient values for this compound in ethanol, providing a consolidated reference for researchers.

| Molar Extinction Coefficient (ε) | Wavelength (λmax) | Solvent | Reference |

| 46,800 cm⁻¹/M | 436 nm | Ethanol | [2][3][4] |

| ≥45,000 l/(mol·cm) | 435 to 439 nm | Ethanol | |

| ≥39,000 l/(mol·cm) | 389-401 nm | Ethanol |

Experimental Protocol for Determination of Molar Extinction Coefficient

The determination of the molar extinction coefficient of this compound involves precise spectrophotometric measurements. The following protocol is based on a cited experimental procedure for the optical absorption measurement of this compound.

Objective: To determine the molar extinction coefficient of this compound in ethanol.

Materials and Equipment:

-

This compound (laser grade)

-

Ethanol (spectroscopic grade)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer (e.g., Cary 3)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of spectroscopic grade ethanol to prepare a stock solution of a specific concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a relevant wavelength range (e.g., 300-600 nm).

-

Use ethanol as the blank to calibrate the instrument.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which for this compound in ethanol is approximately 436 nm.

-

-

Data Acquisition Parameters (as per cited experiment):

-

Instrument: Cary 3 spectrophotometer

-

Spectral Bandwidth: 1.0 nm

-

Signal Averaging Time: 0.133 sec

-

Data Interval: 0.25 nm

-

Scan Rate: 112.5 nm/min

-

-

Calculation of Molar Extinction Coefficient:

-

According to the Beer-Lambert law, A = εcl, where:

-

A is the absorbance

-

ε is the molar extinction coefficient

-

c is the molar concentration of the solution

-

l is the path length of the cuvette (typically 1 cm)

-

-

Plot a graph of absorbance (A) versus concentration (c).

-

The slope of the resulting linear graph will be equal to the molar extinction coefficient (ε).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the molar extinction coefficient of this compound.

Caption: Experimental workflow for determining the molar extinction coefficient.

References

Coumarin 314: An In-depth Technical Guide to its Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Coumarin 314, a widely used laser dye. The document details its photophysical properties, factors influencing its fluorescence, and standardized protocols for its measurement, aiming to equip researchers, scientists, and drug development professionals with the critical information needed for its effective application.

Introduction to this compound

This compound, also known by its chemical name 2,3,5,6-1H,4H-Tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin, is a highly efficient and photostable fluorescent dye. Its rigidized molecular structure contributes to its high fluorescence quantum yield, making it a valuable tool in various scientific applications, including dye lasers, fluorescence microscopy, and as a fluorescent probe in biological systems. Understanding the nuances of its fluorescence quantum yield is paramount for optimizing its performance in these applications.

Quantitative Data on Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of a fluorophore is a measure of its emission efficiency, defined as the ratio of photons emitted to the number of photons absorbed. For this compound, the quantum yield has been reported in ethanol, although values can vary slightly depending on the measurement conditions and the reference standard used.

| Solvent | Quantum Yield (Φf) | Reference |

| Ethanol | 0.68 | Reynolds, G. A. and Drexhage, K. H. (1975)[1] |

| Ethanol | 0.77 | Birge, R. R. (1987)[1] |

| Ethanol | 0.86 | van Gompel, J. A. and Schuster, G. B. (1989)[1] |

It has been noted that the fluorescence yield of this compound is only weakly dependent on the solvent.[1] This is attributed to its rigid molecular structure, which minimizes non-radiative decay pathways that are often induced by solvent interactions in more flexible coumarin derivatives.

Factors Influencing Fluorescence Quantum Yield

The fluorescence quantum yield of coumarin dyes, in general, can be influenced by a variety of environmental factors. While this compound is relatively robust, these factors can still play a role in modulating its fluorescence output.

References

An In-depth Technical Guide to the Solubility and Stability of Coumarin 314

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Coumarin 314, a fluorescent dye with applications in various scientific fields. Due to a lack of extensive, publicly available quantitative data specifically for this compound, this guide leverages data from the parent compound, coumarin, and related derivatives to provide a thorough understanding of its expected physicochemical properties. Methodologies for determining solubility and stability are detailed to enable researchers to generate specific data for their unique applications.

Introduction to this compound

This compound, with the chemical name 2,3,5,6-1H,4H-Tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin, is a member of the coumarin family of compounds known for their fluorescence properties. These dyes are utilized in laser technologies, as fluorescent probes in biological research, and in various assays.[1] An understanding of the solubility and stability of this compound is critical for its effective use, ensuring optimal performance and reproducibility in experimental and developmental settings.

Solubility of this compound

Qualitative Solubility

Based on information for the parent coumarin, this compound is expected to be soluble in a range of organic solvents. The parent compound, coumarin, is known to be very soluble in ether, diethyl ether, chloroform, oil, and pyridine, and soluble in ethanol.[3]

Quantitative Solubility Data (Reference: Coumarin)

The following table summarizes the mole fraction solubility (x) of the parent compound, coumarin, in several pure solvents at various temperatures, as determined by the static analytical method.[2] This data provides a baseline for estimating the solubility behavior of this compound. The solubility of coumarin generally increases with temperature.

| Temperature (K) | Methanol (x) | Ethanol (x) | n-Propanol (x) | 2-Propanol (x) |

| 278.15 | 0.1194 | 0.0983 | 0.0817 | 0.0654 |

| 283.15 | 0.1385 | 0.1138 | 0.0954 | 0.0768 |

| 288.15 | 0.1601 | 0.1315 | 0.1111 | 0.0901 |

| 293.15 | 0.1846 | 0.1517 | 0.1291 | 0.1054 |

| 298.15 | 0.2125 | 0.1749 | 0.1498 | 0.1231 |

| 303.15 | 0.2441 | 0.2015 | 0.1736 | 0.1435 |

| 308.15 | 0.2799 | 0.2319 | 0.2009 | 0.1669 |

| 313.15 | 0.3204 | 0.2667 | 0.2322 | 0.1938 |

| 318.15 | 0.3662 | 0.3064 | 0.2681 | 0.2247 |

Data extracted from a study on the solubility of the parent coumarin compound.

Stability of this compound

The stability of this compound is a critical parameter, particularly for applications involving light exposure and varying pH conditions. While specific quantitative stability data for this compound is limited, information on its photophysical properties and the stability of related coumarin derivatives provides valuable insights.

Photostability

This compound is a fluorescent dye and, like many such molecules, is susceptible to photodegradation. The fluorescence quantum yield of this compound in ethanol has been reported to be 0.68, with other studies reporting values of 0.77 and 0.86. The fluorescence yield is noted to be only weakly dependent on the solvent.

The photodegradation of coumarin dyes can proceed through various mechanisms, including dealkylation and photooxidation. For some coumarin derivatives, photodegradation is influenced by the presence of air (aerobic vs. anaerobic conditions) and the solvent used.

pH Stability

The stability of coumarin derivatives can be significantly influenced by pH. Hydrolysis of the lactone ring in the coumarin structure can occur under basic conditions, leading to the formation of coumarinic acid and, subsequently, coumaric acid salts. This process is often irreversible and results in a loss of the characteristic properties of the coumarin. Acidic conditions can also affect the stability and fluorescence of coumarin derivatives.

Experimental Protocols

Determination of Solubility (Static Analytical Method)

This protocol is adapted from methodologies used for determining the solubility of the parent coumarin.

Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, DMSO, etc.)

-

Thermostatic shaker bath

-

Analytical balance

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the solution is allowed to stand for several hours to allow undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a pre-heated/cooled syringe and immediately filtered through a syringe filter to remove any particulate matter.

-

Quantification: The filtered saturated solution is diluted with a known volume of the solvent. The concentration of this compound in the diluted solution is determined using a UV-Vis spectrophotometer by measuring the absorbance at its λmax (approximately 436 nm in ethanol) and using a pre-established calibration curve.

-

Data Analysis: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in mol/L or g/100 mL. This procedure is repeated for each desired temperature.

Stability Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, based on established methods for other coumarins.

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Materials:

-

This compound

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 reverse-phase HPLC column

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Acids and bases for forced degradation studies (e.g., HCl, NaOH)

-

Oxidizing agent (e.g., H₂O₂)

-

UV lamp for photostability testing

-

Oven for thermal stability testing

Methodology:

-

Forced Degradation Studies: Solutions of this compound are subjected to various stress conditions to induce degradation:

-

Acidic and Basic Hydrolysis: Reflux with HCl and NaOH solutions.

-

Oxidative Degradation: Treatment with H₂O₂.

-

Thermal Degradation: Exposure to dry heat.

-

Photodegradation: Exposure to UV light.

-

-

Method Development:

-

Column and Mobile Phase Selection: A C18 column is a common starting point for coumarins. The mobile phase, typically a mixture of methanol or acetonitrile and water (with or without a buffer), is optimized to achieve good separation between the parent drug and its degradation products. A gradient elution may be necessary.

-

Detection Wavelength: The detection wavelength is set at the λmax of this compound (around 436 nm) or monitored across a range using a PDA detector to ensure all components are detected.

-

-

Method Validation: The developed method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Logical Relationships

While this compound is primarily used as a fluorescent label and not typically for its direct biological activity on signaling pathways, its stability is governed by logical relationships between environmental factors and its chemical structure.

Factors Influencing this compound Stability

The stability of this compound is a function of several external factors that can lead to its degradation. The following diagram illustrates these relationships.

References

In-Depth Technical Guide to the Photophysical Behavior of Coumarin 314

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin 314, a fluorescent dye known for its rigidized structure, exhibits distinct photophysical properties that are of significant interest in various scientific and biomedical applications. This technical guide provides a comprehensive overview of the photophysical behavior of this compound, including its absorption and emission characteristics, fluorescence quantum yield, and lifetime. The influence of the solvent environment on these properties is discussed, with a focus on the underlying molecular mechanisms such as Twisted Intramolecular Charge Transfer (TICT). Detailed experimental protocols for key photophysical measurements are provided to facilitate reproducible research.

Introduction

Coumarin derivatives are a prominent class of fluorescent compounds widely utilized as laser dyes, molecular probes, and imaging agents. This compound distinguishes itself through a structurally rigid amino group, which significantly influences its photophysical characteristics. This rigidity leads to a high fluorescence quantum yield, particularly in polar solvents, making it a robust fluorophore for various applications. Understanding the intricate details of its photophysical behavior is crucial for its effective utilization in research and development.

Photophysical Properties of this compound

The photophysical behavior of a fluorophore is characterized by several key parameters, including its absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. These properties for this compound are highly dependent on its molecular environment.

Solvent-Dependent Photophysical Data

The following table summarizes the key photophysical parameters of this compound in ethanol, a commonly used polar protic solvent. While the fluorescence yield of this compound is noted to be only weakly dependent on the solvent, subtle shifts in absorption and emission maxima are observed across different solvent polarities.

| Solvent | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Ethanol | 436 | 46,800 | 476 | 0.68 - 0.86 | 3.41 - 3.47 |

Note: The ranges for quantum yield and lifetime reflect values reported in different studies.

The Role of Twisted Intramolecular Charge Transfer (TICT)

The photophysical properties of many coumarin dyes are significantly influenced by the formation of a Twisted Intramolecular Charge Transfer (TICT) state in the excited state. Upon photoexcitation, these molecules can undergo a conformational change, typically involving the rotation of an amino group, leading to a non-emissive or weakly emissive TICT state. This process provides a non-radiative decay pathway, effectively quenching the fluorescence.

For many coumarins, increasing solvent polarity stabilizes the charge-separated TICT state, leading to a decrease in fluorescence quantum yield and lifetime. However, due to its rigidized structure, the rotation of the amino group in this compound is sterically hindered. This structural constraint largely inhibits the formation of a TICT state, explaining why its fluorescence quantum yield is less sensitive to solvent polarity compared to more flexible coumarin derivatives.

The process of photoexcitation and subsequent relaxation pathways, including the potential for TICT state formation, can be visualized as follows:

Figure 1. Jablonski diagram illustrating the potential de-excitation pathways for a coumarin dye.

Experimental Protocols

Accurate and reproducible measurement of photophysical parameters is essential for reliable research. This section provides detailed methodologies for two key experiments.

Measurement of Relative Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φ_f) is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

This compound

-

Fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectroscopic grade solvents

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the desired solvent.

-

Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard.

-

Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The slope of these plots (Grad) is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (Φ_f,sample) using the following equation:

Φ_f,sample = Φ_f,standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)

where η is the refractive index of the solvent.

-

The workflow for this experiment can be visualized as follows:

Figure 2. Experimental workflow for determining relative fluorescence quantum yield.

Measurement of Fluorescence Lifetime using Time-Correlated Single-Photon Counting (TCSPC)

Fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation events. A histogram of these time differences represents the fluorescence decay profile.

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

Sample holder

-

Emission monochromator

-

Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))

-

TCSPC electronics (Constant Fraction Discriminator (CFD), Time-to-Amplitude Converter (TAC), Analog-to-Digital Converter (ADC), and memory)

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Replace the fluorescent sample with a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) to measure the instrument's response to the excitation pulse. This is a critical step for accurate lifetime determination.

-

-

Sample Measurement:

-

Place the this compound solution in the sample holder.

-

Set the excitation and emission wavelengths.

-

Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000) for good statistical accuracy.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to a multi-exponential decay model, taking the measured IRF into account.

-

The fitting procedure yields the fluorescence lifetime(s) of the sample.

-

A simplified logical diagram of the TCSPC setup is presented below:

Figure 3. Simplified logical diagram of a Time-Correlated Single-Photon Counting (TCSPC) setup.

Applications in Research and Drug Development

The favorable photophysical properties of this compound make it a valuable tool in various research areas:

-

Fluorescence Microscopy and Cellular Imaging: Its high quantum yield and photostability make it suitable for labeling and visualizing cellular structures and biomolecules.

-

Molecular Probes: The sensitivity of its fluorescence to the local environment, although less pronounced than in other coumarins, can still be exploited to probe changes in microviscosity and polarity.

-

Drug Delivery Systems: this compound can be used as a fluorescent tag to track the biodistribution and cellular uptake of drug delivery vehicles such as nanoparticles and liposomes.

-

Förster Resonance Energy Transfer (FRET): As a donor or acceptor in a FRET pair, this compound can be used to study molecular interactions and conformational changes in biological systems.

Conclusion

This compound is a robust and versatile fluorescent dye with well-characterized photophysical properties. Its rigidized structure minimizes non-radiative decay through the TICT pathway, resulting in a high and relatively solvent-independent fluorescence quantum yield. This technical guide has provided an in-depth overview of its photophysical behavior, detailed experimental protocols for its characterization, and a summary of its applications. A thorough understanding of these aspects is paramount for the successful implementation of this compound in advanced research and drug development endeavors.

Coumarin 314 molecular structure and formula

An In-depth Technical Guide to Coumarin 314

This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound, a fluorescent dye, possesses a rigidized structure that contributes to its notable photophysical properties. Its chemical identity is well-established through various analytical techniques.

Molecular Formula: C₁₈H₁₉NO₄[1][2][3][4]

IUPAC Name: ethyl 4-oxo-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate

SMILES: CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3

CAS Number: 55804-66-5

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, providing key data points for experimental design and analysis.

| Property | Value | Solvent | Reference(s) |

| Molecular Weight | 313.3 g/mol , 313.35 g/mol | N/A | |

| Appearance | Light yellow, yellow or orange powder | N/A | |

| Melting Point | 140 - 144 °C, 146.22 - 147.36 °C | N/A | |

| Absorption Maximum (λₘₐₓ) | 436 nm | Ethanol | |

| Molar Extinction Coefficient (ε) | 46,800 cm⁻¹M⁻¹ at 436 nm, ≥39,000 cm⁻¹M⁻¹ at 389-401 nm | Ethanol | |

| Emission Maximum (λₑₘ) | 476 nm (Excitation at 437 nm) | N/A | |

| Fluorescence Quantum Yield (Φ) | 0.68, 0.77, 0.86 | Ethanol |

Experimental Protocols

General Synthesis of Coumarins

-

Pechmann Condensation: This method involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.

-

Perkin Reaction: This reaction synthesizes coumarin from salicylaldehyde and acetic anhydride.

-

Kostanecki Acylation: This is another method for producing coumarins and chromones.

A more recent approach involves the Packman condensation of phenols with ethyl acetoacetate or methyl acetoacetate using a recoverable heterogeneous catalyst like ZnFe₂O₄ nanoparticles under solvent-free conditions.

The logical workflow for a typical coumarin synthesis is illustrated below.

Caption: Generalized workflow for coumarin synthesis.

Measurement of Fluorescence Spectrum

The following protocol was used to determine the fluorescence emission spectrum of this compound in ethanol.

-

Sample Preparation: A solution of this compound was prepared in a 1 cm pathlength quartz cell using ethanol as the solvent. The concentration was adjusted to have an absorbance of less than 0.1 at the excitation wavelength and all emission wavelengths to prevent the inner-filter effect.

-

Instrumentation: A Spex FluoroMax spectrofluorometer was used for the measurement.

-

Data Acquisition:

-

The excitation wavelength was set to 380 nm.

-

The excitation and emission monochromators were set to a 1 mm slit width, corresponding to a spectral bandwidth of 4.25 nm.

-

The emission spectrum was recorded with a data interval of 0.5 nm.

-

The integration time for each data point was 2.0 seconds.

-

-

Data Processing:

-

Dark counts were subtracted from the measured spectrum.

-

The spectrum was corrected for the wavelength-dependent sensitivity of the instrument.

-

The experimental workflow for fluorescence spectroscopy is depicted below.

Caption: Workflow for fluorescence spectrum measurement.

References

An In-Depth Technical Guide to Coumarin 314

CAS Number: 55804-66-5

This technical guide provides a comprehensive overview of Coumarin 314, a fluorescent dye with significant applications in research, particularly for scientists and professionals in drug development. This document details its physicochemical properties, experimental protocols for its use, and its role in biological imaging and therapy, supported by structured data and workflow diagrams.

Physicochemical and Spectroscopic Properties

This compound, also known as 2,3,5,6-1H,4H-Tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin or Coumarin 504, is a versatile fluorescent compound.[1] It is recognized for its strong fluorescence and is utilized in various scientific domains, from biochemistry to materials science.[1] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 55804-66-5 | [2] |

| Molecular Formula | C₁₈H₁₉NO₄ | |

| Molecular Weight | 313.35 g/mol | |

| Appearance | Light yellow to orange powder/crystal | |

| Melting Point | 140 - 144 °C | |

| Purity | ≥ 98% (HPLC) | |

| Storage | Room Temperature | |

| Synonyms | Coumarin 504, Ethyl 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-benzopyrano[6,7,8-ij]quinolizino-10-carboxylate |

Spectroscopic Data

The utility of this compound as a fluorophore is defined by its absorption and emission characteristics. The following table presents key spectroscopic data, primarily measured in ethanol.

| Spectroscopic Parameter | Value | Conditions | Reference(s) |

| Maximum Absorption (λmax) | 436 nm | In ethanol | |

| Molar Extinction Coefficient (ε) | ≥39,000 M⁻¹cm⁻¹ | At 389-401 nm in ethanol | |

| Maximum Emission (λem) | ~476 nm | In ethanol | |

| Fluorescence Quantum Yield (Φ) | 0.68 | In ethanol |

Synthesis of Coumarin Derivatives

General Experimental Protocol: Pechmann Condensation for Coumarin Synthesis

This protocol outlines a general procedure for the synthesis of coumarin derivatives, which can be adapted for the synthesis of this compound's precursors.

Materials:

-

A phenol (e.g., 8-Hydroxyjulolidine as a potential precursor for the quinolizino-coumarin structure)

-

A β-ketoester (e.g., ethyl acetoacetate)

-

An acidic catalyst (e.g., concentrated sulfuric acid, or a solid acid catalyst for greener synthesis)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, add the phenol and the β-ketoester.

-

Catalyst Addition: Slowly add the acidic catalyst to the mixture while cooling in an ice bath.

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the purified coumarin derivative.

Caption: General workflow for the synthesis of coumarin derivatives.

Applications and Experimental Protocols

This compound's robust fluorescence makes it a valuable tool in various research applications, including cellular imaging and as a potential photosensitizer in photodynamic therapy.

Fluorescence Microscopy for Cellular Imaging

Coumarin derivatives are widely used as fluorescent probes to visualize cellular structures and dynamics. Their ability to localize in specific organelles, such as mitochondria, makes them particularly useful for studying cellular function and health.

This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

Materials:

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Cultured cells on glass-bottom dishes or coverslips

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or other imaging buffer

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Staining: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.

-

Imaging: Acquire images using a fluorescence microscope.

Caption: Workflow for live-cell imaging with this compound.

Photodynamic Therapy (PDT)

Coumarin derivatives are being investigated as photosensitizers for photodynamic therapy, a treatment modality that uses light to activate a drug to produce reactive oxygen species (ROS) that kill cancer cells. The mechanism involves the photosensitizer absorbing light energy and transferring it to molecular oxygen, generating highly cytotoxic singlet oxygen.

The photodynamic action is initiated by the excitation of the coumarin photosensitizer from its ground state (S₀) to an excited singlet state (S₁). Through intersystem crossing, it transitions to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then undergo two types of reactions:

-

Type I Reaction: The photosensitizer reacts directly with a substrate to produce radical ions, which then interact with oxygen to form ROS such as superoxide and hydroxyl radicals.

-

Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

These ROS then induce cellular damage, leading to apoptosis or necrosis of the target cells.

Caption: Simplified signaling pathway of photodynamic therapy.

Fluorescence Spectroscopy

The photophysical properties of this compound can be characterized using fluorescence spectroscopy. This technique is also employed to study its interactions with biomolecules or its response to environmental changes.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol)

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength (e.g., 380 nm or the absorption maximum). Set the excitation and emission monochromator slit widths (e.g., for a spectral bandwidth of 4.25 nm).

-

Data Acquisition: Record the fluorescence emission spectrum.

-

Data Correction: Subtract the dark counts and correct the spectra for the wavelength-dependent sensitivity of the instrument.

Role in Drug Development and Research

This compound and its derivatives are valuable assets in drug development and biomedical research due to their diverse applications:

-

High-Throughput Screening: As fluorescent probes, they can be used in assays to screen for drug candidates that modulate enzyme activity or other cellular processes.

-

Bioimaging: Their ability to stain specific cellular compartments allows for the investigation of drug effects on cellular morphology and function.

-

Theranostics: The combination of imaging and therapeutic potential (as in PDT) positions coumarin derivatives as promising theranostic agents, allowing for simultaneous diagnosis and treatment.

-

Drug Delivery: Fluorescently tagged drug delivery systems incorporating coumarin derivatives can be tracked to study their biodistribution and cellular uptake.

References

Methodological & Application

Using Coumarin 314 as a Fluorescent Probe: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 314 is a versatile and widely utilized fluorescent dye belonging to the coumarin family. Its robust photophysical properties, including a high fluorescence quantum yield and sensitivity to the local environment, make it an invaluable tool in various scientific disciplines, particularly in biological and chemical research.[1] This document provides detailed application notes and protocols for the effective use of this compound as a fluorescent probe for cellular imaging and ion detection.

This compound's fluorescence is characterized by a significant Stokes shift and its emission spectrum can be influenced by solvent polarity.[2] These characteristics, combined with its good cell permeability, allow for its application in live-cell imaging to visualize cellular structures and processes.[3] Furthermore, its ability to interact with metal ions, often resulting in fluorescence quenching, enables its use as a chemosensor for the detection of various metal ions.[4][5]

Data Presentation

The photophysical properties of this compound are crucial for designing and executing successful fluorescence-based experiments. The following table summarizes key quantitative data for this compound in ethanol.

| Property | Value | Reference |

| Molar Mass | 313.35 g/mol | |

| Appearance | Solid | |

| Melting Point | 140-144 °C | |

| Excitation Maximum (λex) | 436 nm | |

| Emission Maximum (λem) | Not specified in search results | |

| Molar Extinction Coefficient (ε) | ≥39,000 L·mol⁻¹·cm⁻¹ at 389-401 nm | |

| Fluorescence Quantum Yield (Φf) | 0.68 | |

| Solvent for Measurement | Ethanol |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Weigh out the desired amount of this compound powder in a microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 1-10 mM.

-

Vortex the solution thoroughly until the this compound is completely dissolved.

-

Store the stock solution at -20°C or -80°C, protected from light. When stored properly, the solution is stable for several months.

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining live cells with this compound. The optimal conditions, including probe concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

This compound stock solution (1-10 mM in DMSO)

-

Pre-warmed complete cell culture medium

-

Phosphate-buffered saline (PBS), pre-warmed

-

Live-cell imaging buffer

-

Fluorescence microscope with appropriate filter sets for blue fluorescence

Protocol:

-

Culture cells to the desired confluency on a suitable imaging vessel.

-

Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Remove the existing culture medium from the cells and wash them once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.

-

After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.

-

Replace the PBS with a live-cell imaging buffer.

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation ~436 nm).

Metal Ion Detection Protocol

This protocol describes a general method for using this compound as a fluorescent probe for the detection of metal ions based on fluorescence quenching. The specificity and sensitivity will depend on the specific ion and experimental conditions.

Materials:

-

This compound stock solution (in a suitable solvent like ethanol or acetonitrile)

-

Buffer solution (e.g., HEPES, Tris-HCl, appropriate for the pH of the experiment)

-

Solutions of various metal ions of known concentrations

-

Fluorometer

Protocol:

-

Prepare a dilute working solution of this compound (e.g., 1-10 µM) in the chosen buffer.

-

Place the this compound solution in a quartz cuvette.

-

Measure the initial fluorescence intensity of the this compound solution using a fluorometer with the excitation wavelength set to ~436 nm and record the emission spectrum.

-

Add a small aliquot of the metal ion solution to the cuvette, mix gently, and allow it to equilibrate for a few minutes.

-

Measure the fluorescence intensity again. A decrease in fluorescence intensity indicates quenching.

-

Repeat steps 4 and 5 with increasing concentrations of the metal ion to generate a concentration-response curve.

-

To test for selectivity, repeat the experiment with other metal ions.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Applications of Coumarin 314 in Fluorescence Microscopy: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 314 is a highly versatile and widely utilized fluorescent dye in various scientific disciplines, particularly in the realm of fluorescence microscopy. Belonging to the coumarin family of fluorophores, it is recognized for its excellent photophysical properties, including a high fluorescence quantum yield and sensitivity to the local environment. These characteristics make it a valuable tool for researchers and professionals in cell biology, biochemistry, and drug development for visualizing cellular structures and understanding dynamic biological processes.

This document provides detailed application notes and protocols for the effective use of this compound in fluorescence microscopy. It is intended to serve as a comprehensive guide for laboratory personnel, offering insights into its applications, quantitative data, and step-by-step experimental procedures.

Photophysical Properties of this compound

The efficiency of a fluorescent probe is determined by its photophysical properties. This compound exhibits favorable spectral characteristics for fluorescence microscopy applications. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 436 nm | [1] |

| Emission Maximum (λem) | 476 nm | [2] |

| Molar Extinction Coefficient (ε) | 46,800 cm⁻¹M⁻¹ at 436 nm | [1] |

| Fluorescence Quantum Yield (Φ) | 0.68 (in ethanol) | [1] |

| Solvent | Ethanol | [1] |

Applications in Fluorescence Microscopy

This compound and its derivatives have found utility in a range of fluorescence microscopy applications, primarily due to their sensitivity to the polarity of their microenvironment. This property allows them to act as probes for studying cellular membranes and other lipophilic structures.

Probing Cellular Microenvironments

The fluorescence emission of many coumarin dyes is highly sensitive to the polarity of their surroundings. This solvatochromism makes them excellent probes for investigating the local environment within cells. For instance, coumarin derivatives have been successfully employed to visualize and study the properties of lipid droplets and the endoplasmic reticulum. While specific studies detailing the use of this compound for imaging these organelles are not prevalent, its photophysical similarity to other coumarins suggests its potential in such applications.

General Cellular Staining

This compound can be used as a general cytoplasmic stain in both live and fixed cells. Its ability to permeate cell membranes allows for the visualization of cellular morphology. The protocols provided below are adaptable for this purpose.

Experimental Protocols

The following are general protocols for staining live and fixed cells with coumarin dyes, which can be adapted for use with this compound. Optimization of concentration and incubation times is recommended for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the dye powder in anhydrous Dimethyl Sulfoxide (DMSO).

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 1: Live-Cell Staining

This protocol is designed for staining living cells to visualize their morphology and general cytoplasmic contents.

-

Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Remove the existing culture medium from the cells and wash them once with pre-warmed Phosphate-Buffered Saline (PBS).

-

Add the this compound working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes. Incubation times may need to be optimized.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer.

-

Add fresh, pre-warmed imaging buffer or culture medium to the cells.

-

Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~436 nm, Emission: ~476 nm).

Protocol 2: Fixed-Cell Staining

This protocol is suitable for staining fixed cells, allowing for the preservation of cellular structures.

-

Culture cells on coverslips to the desired confluency.

-

Wash the cells once with PBS.

-

Fix the cells by incubating with 4% formaldehyde or paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

(Optional) Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary if targeting intracellular structures.

-

Wash the cells three times with PBS for 5 minutes each.

-

Prepare a working solution of this compound in PBS at a final concentration of 1-10 µM.

-

Incubate the fixed (and permeabilized) cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the slides using a fluorescence microscope with a suitable filter set.

References